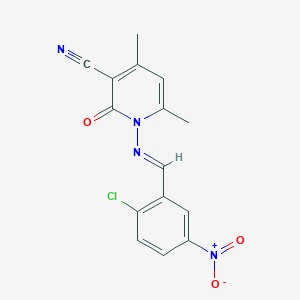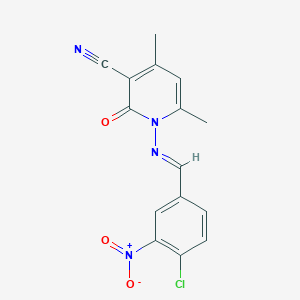![molecular formula C17H17N3O5S B323152 3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B323152.png)
3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide: is a chemical compound with the molecular formula C17H17N3O5S and a molecular weight of 375.4 g/mol . This compound is characterized by the presence of a nitro group, a pyrrolidinylsulfonyl group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide typically involves the following steps:
Sulfonylation: The addition of the pyrrolidinylsulfonyl group.
Amidation: The formation of the benzamide structure.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration, sulfonylation, and amidation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products:
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving electrophilic aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidinylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparación Con Compuestos Similares
3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide: can be compared with other nitrobenzamides and sulfonylbenzamides.
Uniqueness:
- The presence of both the nitro and pyrrolidinylsulfonyl groups in the same molecule makes it unique compared to other compounds with only one of these functional groups. This dual functionality may enhance its reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C17H17N3O5S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H17N3O5S/c21-17(13-4-3-5-15(12-13)20(22)23)18-14-6-8-16(9-7-14)26(24,25)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,18,21) |
Clave InChI |
CXJXHEQCCRRHQN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-dimethyl-1-{[(1E)-1-(4-nitrophenyl)ethylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323069.png)
![1-[(9-Anthrylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323071.png)
![1-[(2,6-Dichlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323072.png)
![1-[(2,3-Dichlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323074.png)
![1-({(1E)-[2-(benzyloxy)phenyl]methylene}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323075.png)


![1-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B323082.png)
![1-[(4-Isopropylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B323084.png)
![4,6-Dimethyl-1-{[(5-methylthien-2-yl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323086.png)
![1-{[(1E)-(5-bromo-2,4-dimethoxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323088.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-nitro-2-methylphenyl}acetamide](/img/structure/B323090.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{5-nitro-2-methoxyphenyl}acetamide](/img/structure/B323091.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{5-nitro-2-methylphenyl}acetamide](/img/structure/B323092.png)
